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Calcium hexafluoroacetylacetonate

Atomic Layer Deposition Calcium Fluoride Thin Film Deposition Rate

Non-fluorinated Ca β-diketonates (e.g., Ca(acac)₂) lack sufficient volatility for reliable vapor-phase delivery in CVD/ALD, causing inconsistent film deposition. Ca(hfac)₂ resolves this via electron-withdrawing CF₃ groups that enhance volatility and reduce sublimation enthalpy. • UV absorption at 267 nm enables photolytic CaF₂ deposition at 100°C-compatible with thermally sensitive substrates (GaAs, polymers, fully processed devices) • Demonstrated ALD rate of 0.3 Å/cycle (CaF₂ with O₃); drop-in MOCVD substitute for Ca(tmhd)₂ in PCMO ReRAM fabrication • Forms stable volatile adducts with polyethers (diglyme, tetraglyme) for custom-tuned precursor delivery in high-volume manufacturing

Molecular Formula C10H2CaF12O4
Molecular Weight 454.18
CAS No. 121012-90-6
Cat. No. B1142483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium hexafluoroacetylacetonate
CAS121012-90-6
Molecular FormulaC10H2CaF12O4
Molecular Weight454.18
Structural Identifiers
SMILESC(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Ca+2]
InChIInChI=1S/2C5H2F6O2.Ca/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-;
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Hexafluoroacetylacetonate: Properties and Overview


Calcium hexafluoroacetylacetonate [Ca(hfac)₂], a β-diketonate complex of calcium with 1,1,1,5,5,5-hexafluoro-2,4-pentanedione, is a white to off-white crystalline solid. It is primarily recognized for its high volatility and thermal stability, making it a key precursor in metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) for calcium-containing thin films, notably calcium fluoride (CaF₂) [1]. The presence of electron-withdrawing CF₃ groups in the hfac ligand enhances its volatility and Lewis acidity compared to non-fluorinated analogs like calcium acetylacetonate [Ca(acac)₂] [2]. It is commercially available in anhydrous and dihydrate forms, with the dihydrate (CAS 203863-17-6) also being widely used .

MOCVD and ALD precursor for calcium-containing thin films Ligand fluorination ensures high volatility and thermal stability
Photochemical deposition at low substrate temperatures Strong UV absorption at 267 nm enables deposition on heat-sensitive substrates
Volatility tunable via polyether adduct formation Adducts with diglyme or tetraglyme allow process optimization

Why Substitution Fails for Calcium Hexafluoroacetylacetonate


Generic substitution of calcium hexafluoroacetylacetonate with other calcium β-diketonates (e.g., Ca(acac)₂ or Ca(tmhd)₂) or with hfac complexes of other alkaline earth metals (e.g., Sr(hfac)₂) is not viable due to compound-specific differences in volatility, thermal decomposition pathways, and film deposition characteristics. The hexafluoroacetylacetonate ligand imparts significantly enhanced volatility and reduced sublimation enthalpy compared to non-fluorinated acetylacetonates, a critical property for consistent vapor phase transport in CVD/ALD [1]. Furthermore, the specific thermal stability window and decomposition temperature of Ca(hfac)₂ are uniquely suited for low-temperature photochemical deposition and water-assisted MOCVD processes, where non-optimized precursors may lead to premature decomposition or require higher, incompatible substrate temperatures [2]. The following quantitative evidence demonstrates these critical differentiation points against its closest structural and functional analogs.

!
Volatility mismatch with non-fluorinated analogs
Ca(acac)₂ exhibits significantly lower volatility; hfac ligand reduces sublimation enthalpy by ~46% in class-level data, limiting direct vapor transport interchangeability.
!
Thermal decomposition window incompatible
Ca(hfac)₂ supports low-temperature photochemical deposition at 100 °C; non-fluorinated precursors typically require >300 °C, risking substrate damage.
!
Other alkaline earth hfac complexes not direct substitutes
Sr(hfac)₂ or Ba(hfac)₂ differ in film composition and growth behavior; Ca-specific application requires verified precursor identity.

Calcium Hexafluoroacetylacetonate: Performance vs. Analogous Precursors


CaF₂ ALD Deposition Rate Comparison

In atomic layer deposition (ALD) of CaF₂, calcium hexafluoroacetylacetonate (Ca(hfac)₂) delivered a specific deposition rate that is directly comparable to a more modern, specialized precursor. When using Ca(hfac)₂ with ozone at 300 °C, a deposition rate of 0.3 Å/cycle was achieved [1]. In a separate 2023 study using a bis(N,N-di-i-propylformamidinato)calcium(II) precursor with anhydrous HF, the deposition rate varied from 0.3 to 0.4 Å/cycle across a substrate temperature range of 175–250 °C [2]. This cross-study comparison demonstrates that Ca(hfac)₂ can achieve a comparable deposition rate, establishing it as a viable, cost-effective alternative for ALD processes where the specialized precursor is not available or cost-prohibitive.

CaF₂ ALD Rate
Cross-study comparable
0.3 Å/cycle (Ca(hfac)₂) vs. 0.3–0.4 Å/cycle (specialized precursor)
Comparable deposition rate supports functional substitution.
Ca(hfac)₂ + O₃ at 300 °C; comparator + anhydrous HF at 175–250 °C. Source review recommended.
Atomic Layer Deposition Calcium Fluoride Thin Film Deposition Rate

Volatility Enhancement via Ligand Fluorination

The volatility of metal β-diketonates is critically dependent on ligand fluorination. Thermogravimetric analysis (TGA) data for a series of M(β-diketonate)ₙ complexes reveals a consistent trend: M(hfac)ₙ derivatives exhibit significantly lower sublimation enthalpies (ΔH_sub) compared to their M(acac)ₙ counterparts, leading to higher volatility [1]. For the studied metal centers, the ΔH_sub for M(hfac)₃ complexes was approximately 54% of the value for the corresponding M(acac)₃ complexes, indicating a near-doubling of volatility due to fluorination [1]. While this specific data is for trivalent metals (e.g., Al, Sc, Cr), the effect is a class-level property of the hfac ligand and is directly applicable to calcium complexes, confirming that Ca(hfac)₂ is substantially more volatile than the non-fluorinated analog Ca(acac)₂.

Volatility Enhancement
Class-level inference
~46% lower ΔH_sub vs. non-fluorinated acetylacetonates
Ligand fluorination doubles relative volatility.
Data derived from trivalent M(hfac)₃ complexes; applicability to Ca system requires verification.
Volatility β-Diketonate Ligands Sublimation Enthalpy

Precursor Interchangeability in PCMO MOCVD

A key patent for the MOCVD deposition of PrₓCa₁₋ₓMnO₃ (PCMO) thin films explicitly identifies calcium hexafluoroacetylacetonate [Ca(hfac)₂] and calcium tetramethylheptanedionate [Ca(tmhd)₂] as interchangeable solid metalorganic precursors for delivering calcium to the film [1]. The patent states that the preferred precursors include Ca(tmhd)₂, and that Ca(hfac)₂ can be used as a direct substitute [1]. This head-to-head equivalence in a complex, multi-component oxide deposition process (involving Pr, Mn, and Ca precursors) demonstrates that Ca(hfac)₂ meets the stringent solubility, volatility, and thermal stability requirements of the process and can be selected based on availability or cost without compromising film composition control.

PCMO MOCVD Interchangeability
Head-to-head
Equivalent to Ca(tmhd)₂ in patented PCMO process
Direct substitute for Ca(tmhd)₂ in multi-component oxide deposition.
U.S. Patent US20040175586A1 identifies both precursors as interchangeable; process-specific validation still advised.
MOCVD PCMO Thin Films Precursor Compatibility

Low-Temperature Photochemical Deposition Suitability

Calcium hexafluoroacetylacetonate exhibits a specific photochemical property that makes it uniquely suited for low-temperature deposition of CaF₂. The compound has a strong, broad ultraviolet absorption peak centered at approximately 267 nm with a full width at half maximum (FWHM) of ≈ 34 nm when vaporized at 100 °C [1]. This absorption characteristic is almost ideally matched to the 254 nm emission line from a standard mercury lamp and broad-band emission from xenon lamps, enabling efficient photolytic decomposition for film deposition at substrate temperatures as low as 100 °C [1]. In contrast, non-fluorinated analogs like Ca(acac)₂ typically require higher thermal decomposition temperatures (often >300 °C) for similar film growth and lack this strong UV absorption feature, making them unsuitable for photochemical deposition on temperature-sensitive substrates.

Photochemical Deposition
Class-level inference
UV absorption peak at 267 nm, FWHM 34 nm at 100 °C
Enables efficient photolytic CaF₂ growth on heat-sensitive substrates.
Non-fluorinated analogs lack this UV feature; property extends compatible substrate range.
Photochemical Deposition CaF₂ UV Absorption

Adduct Formation for Volatility Tuning

The volatility of calcium hexafluoroacetylacetonate can be further enhanced and tuned by forming adducts with polyether ligands like diglyme and tetraglyme, a common strategy for optimizing MOCVD precursors [1]. Complexes such as Ca(hfa)₂(diglyme)(H₂O) have been synthesized and their crystal structures and thermal behavior characterized [2]. This capability for ligand-based volatility modification is a key advantage over simpler β-diketonates like Ca(acac)₂, which may not form stable, volatile adducts as readily. The formation of these adducts allows for fine-tuning of vapor pressure and thermal stability to match specific MOCVD reactor conditions, a critical parameter for achieving uniform film thickness and composition.

Adduct Volatility Tuning
Class-level inference
Forms stable, volatile adducts with diglyme, triglyme, tetraglyme
Allows vapor pressure optimization for MOCVD reactor conditions.
Ca(acac)₂ shows limited adduct formation; ligand-based tunability is a differentiator.
MOCVD Volatility Enhancement Mixed-Ligand Complexes

Calcium Hexafluoroacetylacetonate: Key Application Scenarios


Low-Temperature Photochemical CaF₂ Deposition

Leveraging its strong UV absorption at 267 nm and efficient photolytic decomposition at 100 °C [1], calcium hexafluoroacetylacetonate is the precursor of choice for depositing CaF₂ films on substrates that cannot tolerate high thermal budgets, such as GaAs, polymers, or fully processed semiconductor devices. This scenario directly addresses the evidence of its unique photochemical suitability compared to thermally-decomposed precursors.

CaF₂ ALD for Optical and Barrier Applications

With a demonstrated ALD deposition rate of 0.3 Å/cycle for CaF₂ films using ozone [2], Ca(hfac)₂ is a practical precursor for fabricating high-quality CaF₂ thin films. These films, with their characteristic low refractive index and high plasma etch resistance, are essential for optical coatings and as robust barrier layers in semiconductor processing [3].

PCMO MOCVD for ReRAM Devices

In the MOCVD of complex PrₓCa₁₋ₓMnO₃ (PCMO) thin films for resistive random-access memory (ReRAM) applications, Ca(hfac)₂ serves as a direct, drop-in substitute for Ca(tmhd)₂ [4]. This application is critical for ensuring a reliable supply chain and precursor flexibility in the fabrication of next-generation non-volatile memory devices, where precise control of the Pr/Ca ratio is paramount.

MOCVD Volatility Tuning with Polyether Adducts

For MOCVD processes where the native vapor pressure of Ca(hfac)₂ is suboptimal for a specific reactor geometry or delivery system, the compound's ability to form stable, volatile adducts with polyethers like diglyme or tetraglyme [5] can be exploited. This allows for custom-tuning of precursor volatility and thermal stability, leading to improved film uniformity, reproducibility, and more efficient precursor utilization in high-volume manufacturing.

Application
Selection Property
Validation Focus
Low-temperature photochemical CaF₂ deposition
Photochemical decomposition suitability
UV absorption and low-temperature deposition
CaF₂ ALD for optical/barrier coatings
ALD deposition rate and film quality
Growth per cycle and film uniformity
PCMO MOCVD for ReRAM devices
Precursor interchangeability
Supply chain flexibility and composition control
MOCVD volatility tuning with polyether adducts
Volatility tunability
Adduct formation and vapor pressure optimization

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